molecular formula C12H23N3OS B1478771 2-Amino-1-(4-thiomorpholinopiperidin-1-yl)propan-1-one CAS No. 2097951-27-2

2-Amino-1-(4-thiomorpholinopiperidin-1-yl)propan-1-one

Cat. No. B1478771
CAS RN: 2097951-27-2
M. Wt: 257.4 g/mol
InChI Key: FKYUIPPVYPIPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(4-thiomorpholinopiperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C12H23N3OS. It is a product intended for research use only and is not intended for human or veterinary use .

Scientific Research Applications

Synthesis and Corrosion Inhibition

  • Synthesis of Tertiary Amines : A study focused on synthesizing tertiary amines, including compounds similar to 2-Amino-1-(4-thiomorpholinopiperidin-1-yl)propan-1-one, and evaluated their performance as corrosion inhibitors on carbon steel. The compounds were found to be effective anodic inhibitors, protecting iron from anodic dissolution by forming a protective layer on the metal surface. The efficiency of these compounds as inhibitors increased with concentration, demonstrating their potential application in corrosion protection (Gao, Liang, & Wang, 2007).

Biological Activities and Chemical Properties

  • Anticonvulsive and N-Cholinolytic Activities : Research on new compounds structurally related to 2-Amino-1-(4-thiomorpholinopiperidin-1-yl)propan-1-one showcased pronounced anticonvulsive and some peripheral n-cholinolytic activities, without showing antibacterial activity. This indicates the potential use of these compounds in developing treatments for conditions related to convulsions and cholinergic system disorders (Papoyan et al., 2011).

  • Xanthine Oxidase Inhibitors and Anti-inflammatory Agents : A study evaluated two cyclodidepsipeptides for their inhibitory activity against xanthine oxidase and for their anti-inflammatory response. These compounds, structurally related to the target molecule, demonstrated excellent inhibitory activity against xanthine oxidase and significantly suppressed the activation of nuclear factor κB, suggesting their potential application in treating gout and other inflammatory conditions (Šmelcerović et al., 2013).

Antimicrobial Activity

  • Novel Thiomorpholine Derived Compounds : A study on the synthesis of novel thiomorpholine-derived compounds, including 1,4-disubstituted 1,2,3-triazoles, explored their antimicrobial activity. Some of these compounds showed excellent antibacterial activity against various bacterial strains, indicating the potential of thiomorpholine derivatives for antimicrobial applications (Battula et al., 2016).

Safety and Hazards

As a research chemical, 2-Amino-1-(4-thiomorpholinopiperidin-1-yl)propan-1-one should be handled with care. It is not intended for human or veterinary use .

properties

IUPAC Name

2-amino-1-(4-thiomorpholin-4-ylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3OS/c1-10(13)12(16)15-4-2-11(3-5-15)14-6-8-17-9-7-14/h10-11H,2-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYUIPPVYPIPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)N2CCSCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-thiomorpholinopiperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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